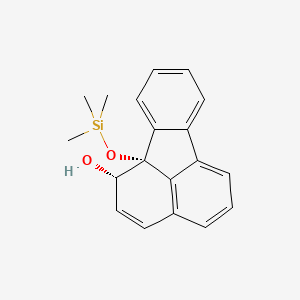
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- is a chemical compound with the molecular formula C19H20O2Si It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyl group attached to the oxygen atom
Métodos De Preparación
The synthesis of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- typically involves the following steps:
Starting Material: The synthesis begins with fluoranthene as the starting material.
Hydrogenation: Fluoranthene undergoes hydrogenation to form 1,10b-dihydrofluoranthene.
Hydroxylation: The dihydrofluoranthene is then hydroxylated to introduce a hydroxyl group, forming 1-Fluoranthenol.
Silylation: Finally, the hydroxyl group is silylated using trimethylsilyl chloride in the presence of a base such as pyridine, resulting in the formation of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis-.
Análisis De Reacciones Químicas
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The silyl ether bond can be hydrolyzed to regenerate the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluoranthene derivatives and polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- can be compared with other fluoranthene derivatives and silylated compounds:
1-Fluoranthenol: The non-silylated form, which has different solubility and reactivity properties.
1,10b-Dihydrofluoranthene: The hydrogenated form without the hydroxyl or silyl groups.
Trimethylsilyl Ethers: Other compounds with trimethylsilyl groups attached to different aromatic or aliphatic hydroxyl groups.
The uniqueness of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- lies in its specific combination of the fluoranthene core and the trimethylsilyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
83291-53-6 |
|---|---|
Fórmula molecular |
C19H20O2Si |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(1S,10bR)-10b-trimethylsilyloxy-1H-fluoranthen-1-ol |
InChI |
InChI=1S/C19H20O2Si/c1-22(2,3)21-19-16-10-5-4-8-14(16)15-9-6-7-13(18(15)19)11-12-17(19)20/h4-12,17,20H,1-3H3/t17-,19-/m0/s1 |
Clave InChI |
XAZPAXOTXRZUBJ-HKUYNNGSSA-N |
SMILES isomérico |
C[Si](C)(C)O[C@@]12[C@H](C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
SMILES canónico |
C[Si](C)(C)OC12C(C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


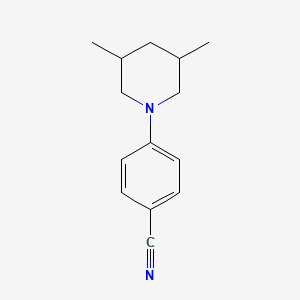
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

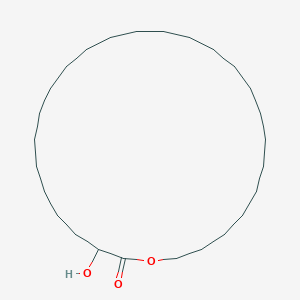
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

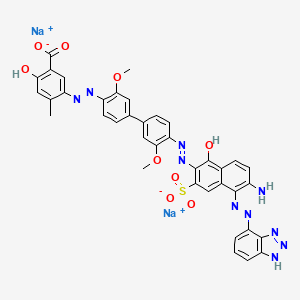

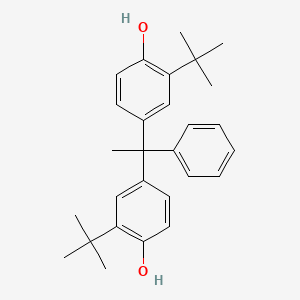

![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)
![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
